4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-(methylthio)quinoline
Overview
Description
4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-(methylthio)quinoline is a chemical compound commonly referred to as MMQ. It is a quinoline derivative that has been extensively studied for its potential use in scientific research. MMQ has been found to possess a unique set of biochemical and physiological effects that make it a promising candidate for a variety of applications. In
Scientific Research Applications
MMQ has been extensively studied for its potential use in scientific research. It has been found to possess a range of biological activities that make it a promising candidate for a variety of applications. MMQ has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to modulate the immune system and possess neuroprotective effects. MMQ has been used in studies investigating the mechanisms of neurodegenerative diseases, cancer, and inflammation.
Mechanism of Action
The mechanism of action of MMQ is not fully understood, but it has been shown to interact with a variety of cellular targets. MMQ has been found to inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 and topoisomerase II. It has also been shown to modulate the activity of immune cells, such as T cells and macrophages. MMQ has been found to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
MMQ has a range of biochemical and physiological effects that make it a promising candidate for scientific research. It has been found to possess antioxidant properties, which may contribute to its neuroprotective effects. MMQ has also been shown to inhibit the growth of cancer cells and induce apoptosis. It has been found to modulate the activity of immune cells and inhibit the production of pro-inflammatory cytokines. MMQ has also been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
MMQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. MMQ has been extensively studied, and its biological activities are well characterized. It has been found to possess a range of biochemical and physiological effects, making it a versatile tool for scientific research.
However, there are also some limitations to the use of MMQ in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain applications. MMQ has also been found to have some toxicity in animal studies, which may limit its use in vivo.
Future Directions
There are several future directions for research on MMQ. One area of interest is the development of MMQ derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the mechanism of action of MMQ, which may lead to the development of new drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. MMQ has also been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics. Further studies are needed to fully explore the potential of MMQ for scientific research.
Conclusion
In conclusion, 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-(methylthio)quinoline is a promising compound for scientific research. Its unique set of biochemical and physiological effects make it a versatile tool for investigating a range of biological processes. MMQ has been extensively studied, and its potential for use in the development of new drugs and antibiotics is promising. Further research is needed to fully explore the potential of MMQ in scientific research.
properties
IUPAC Name |
4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-methylsulfanylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S/c1-13-12-16(20-9-5-8-19(2)10-11-20)18-17-14(13)6-4-7-15(17)21-3/h4,6-7,12H,5,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRZMCLJYCAMAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2SC)N3CCCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.